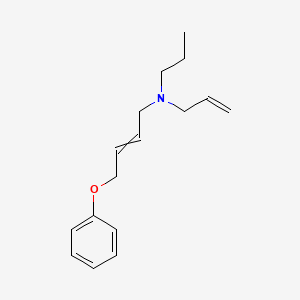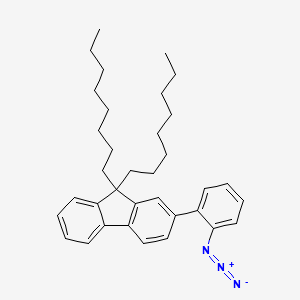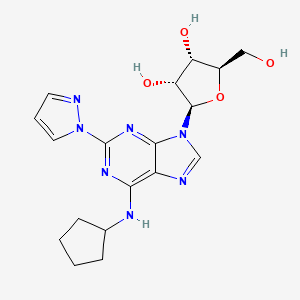![molecular formula C23H20O3S B12597866 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide CAS No. 890045-43-9](/img/structure/B12597866.png)
9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide: is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photophysical properties and are widely used in various applications, including photoinitiators for polymerization processes and as components in organic light-emitting diodes (OLEDs).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with thioxanthone and 4-(1,1-dimethylethyl)phenyl derivatives.
Oxidation: The thioxanthone derivative undergoes oxidation to introduce the 10,10-dioxide functionality.
Substitution: The 4-(1,1-dimethylethyl)phenyl group is introduced through a substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially altering its photophysical properties.
Reduction: Reduction reactions can revert the dioxide functionality back to the parent thioxanthone.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of catalysts.
Major Products:
Oxidation Products: Further oxidized thioxanthone derivatives.
Reduction Products: Thioxanthone.
Substitution Products: Various substituted thioxanthone derivatives.
科学研究应用
Chemistry:
Photoinitiators: Used in polymerization processes to initiate the curing of resins and coatings.
OLEDs: Employed in the development of organic light-emitting diodes due to their efficient light-emitting properties.
Biology and Medicine:
Photosensitizers: Investigated for use in photodynamic therapy for cancer treatment.
Fluorescent Probes: Utilized in biological imaging due to their fluorescent properties.
Industry:
Photocatalysts: Used in photocatalytic processes for environmental applications.
Dyes and Pigments: Incorporated into dyes and pigments for various industrial applications.
作用机制
The mechanism of action of 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide involves its ability to absorb light and undergo photochemical reactions. The compound’s photophysical properties are attributed to its molecular structure, which allows for efficient light absorption and emission. In biological applications, it can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis in targeted cancer cells.
相似化合物的比较
- 9H-Thioxanthen-9-one, 3,6-bis[4-(diphenylamino)phenyl]-, 10,10-dioxide
- Isopropyl-9H-thioxanthen-9-one
- 2-[4-(Diphenylamino)phenyl]-9H-thioxanthen-9-one-10,10-dioxide
Comparison:
- Photophysical Properties: While all these compounds share similar photophysical properties, the specific substituents can significantly alter their absorption and emission spectra.
- Applications: The unique substituents in 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide make it particularly suitable for applications requiring specific light absorption and emission characteristics, such as in OLEDs and photodynamic therapy.
- Reactivity: The presence of different substituents can also influence the compound’s reactivity in various chemical reactions, making it more or less suitable for specific applications.
属性
CAS 编号 |
890045-43-9 |
|---|---|
分子式 |
C23H20O3S |
分子量 |
376.5 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C23H20O3S/c1-23(2,3)17-11-8-15(9-12-17)16-10-13-19-21(14-16)27(25,26)20-7-5-4-6-18(20)22(19)24/h4-14H,1-3H3 |
InChI 键 |
MNTCISLXIUHITN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea](/img/structure/B12597788.png)
![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12597798.png)
![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
![1-[4-(Dibromomethyl)phenyl]ethan-1-one](/img/structure/B12597811.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)

![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)
![2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12597840.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)



![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
